Cas no 881565-81-7 (2-(3,5-dinitrophenyl)-1-(2-methoxyethyl)-1H-imidazo4,5-bquinoxaline)

2-(3,5-Dinitrophenyl)-1-(2-methoxyethyl)-1H-imidazo[4,5-b]quinoxaline is a nitrogen-rich heterocyclic compound characterized by its fused imidazo-quinoxaline core and electron-withdrawing dinitrophenyl substituent. This structure confers notable thermal stability and potential for high-energy material applications. The presence of the 2-methoxyethyl group enhances solubility in polar organic solvents, facilitating synthetic manipulation. Its extended π-conjugated system suggests utility in optoelectronic materials, while the electron-deficient aromatic framework may serve as a precursor for energetic or coordination chemistry studies. The compound's rigid planar geometry and nitro functionalities make it of interest for crystallographic and spectroscopic investigations. Careful handling is advised due to the presence of potentially explosive nitro groups.
2-(3,5-dinitrophenyl)-1-(2-methoxyethyl)-1H-imidazo4,5-bquinoxaline structure
881565-81-7 structure
商品名:2-(3,5-dinitrophenyl)-1-(2-methoxyethyl)-1H-imidazo4,5-bquinoxaline
CAS番号:881565-81-7
MF:C18H14N6O5
メガワット:394.34096288681
CID:5438316

2-(3,5-dinitrophenyl)-1-(2-methoxyethyl)-1H-imidazo4,5-bquinoxaline 化学的及び物理的性質

名前と識別子

    • 2-(3,5-dinitrophenyl)-3-(2-methoxyethyl)imidazo[4,5-b]quinoxaline
    • 2-(3,5-dinitrophenyl)-1-(2-methoxyethyl)-1H-imidazo4,5-bquinoxaline
    • インチ: 1S/C18H14N6O5/c1-29-7-6-22-17(11-8-12(23(25)26)10-13(9-11)24(27)28)21-16-18(22)20-15-5-3-2-4-14(15)19-16/h2-5,8-10H,6-7H2,1H3
    • InChIKey: LCNOLXJXYLIOOG-UHFFFAOYSA-N
    • ほほえんだ: N1=C2C(C=CC=C2)=NC2N(CCOC)C(C3=CC([N+]([O-])=O)=CC([N+]([O-])=O)=C3)=NC1=2

2-(3,5-dinitrophenyl)-1-(2-methoxyethyl)-1H-imidazo4,5-bquinoxaline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3225-1094-25mg
2-(3,5-dinitrophenyl)-1-(2-methoxyethyl)-1H-imidazo[4,5-b]quinoxaline
881565-81-7 90%+
25mg
$109.0 2023-04-27
Life Chemicals
F3225-1094-40mg
2-(3,5-dinitrophenyl)-1-(2-methoxyethyl)-1H-imidazo[4,5-b]quinoxaline
881565-81-7 90%+
40mg
$140.0 2023-04-27
Life Chemicals
F3225-1094-20μmol
2-(3,5-dinitrophenyl)-1-(2-methoxyethyl)-1H-imidazo[4,5-b]quinoxaline
881565-81-7 90%+
20μl
$79.0 2023-04-27
Life Chemicals
F3225-1094-20mg
2-(3,5-dinitrophenyl)-1-(2-methoxyethyl)-1H-imidazo[4,5-b]quinoxaline
881565-81-7 90%+
20mg
$99.0 2023-04-27
Life Chemicals
F3225-1094-2μmol
2-(3,5-dinitrophenyl)-1-(2-methoxyethyl)-1H-imidazo[4,5-b]quinoxaline
881565-81-7 90%+
2μl
$57.0 2023-04-27
Life Chemicals
F3225-1094-15mg
2-(3,5-dinitrophenyl)-1-(2-methoxyethyl)-1H-imidazo[4,5-b]quinoxaline
881565-81-7 90%+
15mg
$89.0 2023-04-27
Life Chemicals
F3225-1094-1mg
2-(3,5-dinitrophenyl)-1-(2-methoxyethyl)-1H-imidazo[4,5-b]quinoxaline
881565-81-7 90%+
1mg
$54.0 2023-04-27
Life Chemicals
F3225-1094-5μmol
2-(3,5-dinitrophenyl)-1-(2-methoxyethyl)-1H-imidazo[4,5-b]quinoxaline
881565-81-7 90%+
5μl
$63.0 2023-04-27
Life Chemicals
F3225-1094-2mg
2-(3,5-dinitrophenyl)-1-(2-methoxyethyl)-1H-imidazo[4,5-b]quinoxaline
881565-81-7 90%+
2mg
$59.0 2023-04-27
Life Chemicals
F3225-1094-5mg
2-(3,5-dinitrophenyl)-1-(2-methoxyethyl)-1H-imidazo[4,5-b]quinoxaline
881565-81-7 90%+
5mg
$69.0 2023-04-27

2-(3,5-dinitrophenyl)-1-(2-methoxyethyl)-1H-imidazo4,5-bquinoxaline 関連文献

2-(3,5-dinitrophenyl)-1-(2-methoxyethyl)-1H-imidazo4,5-bquinoxalineに関する追加情報

Introduction to 2-(3,5-dinitrophenyl)-1-(2-methoxyethyl)-1H-imidazo[4,5-b]quinoxaline (CAS No. 881565-81-7) in Modern Chemical and Pharmaceutical Research

2-(3,5-dinitrophenyl)-1-(2-methoxyethyl)-1H-imidazo[4,5-b]quinoxaline, identified by its CAS number 881565-81-7, represents a significant compound in the realm of chemical and pharmaceutical innovation. This heterocyclic molecule, featuring a fused imidazo[4,5-b]quinoxaline core, has garnered attention due to its unique structural and functional properties. The presence of 3,5-dinitrophenyl and 2-methoxyethyl substituents introduces distinct reactivity and binding characteristics, making it a valuable scaffold for drug discovery and material science applications.

The compound's structural framework combines the rigidity of the quinoxaline ring system with the electron-withdrawing nature of the 3,5-dinitrophenyl group. This combination not only enhances its potential as a ligand in medicinal chemistry but also opens avenues for exploring its role in photophysical and photochemical processes. Recent advancements in synthetic methodologies have enabled more efficient preparation of this compound, facilitating its integration into diverse research projects.

In the context of pharmaceutical research, 2-(3,5-dinitrophenyl)-1-(2-methoxyethyl)-1H-imidazo[4,5-b]quinoxaline has been investigated for its potential biological activities. Studies suggest that this molecule exhibits promising interactions with various biological targets, including enzymes and receptors implicated in therapeutic pathways. The imidazo[4,5-b]quinoxaline scaffold is particularly noted for its versatility in modulating biological processes, with derivatives showing efficacy in preclinical models of inflammation, infection, and cancer.

The 3,5-dinitrophenyl moiety plays a crucial role in determining the compound's pharmacokinetic profile. Its electron-withdrawing effect can influence metabolic stability and binding affinity, which are critical factors in drug design. Additionally, the 2-methoxyethyl substituent contributes to solubility and bioavailability considerations, making it an attractive feature for optimizing drug candidates. These structural elements collectively contribute to the compound's potential as a lead molecule in developing novel therapeutic agents.

Recent research has highlighted the compound's utility in exploring novel synthetic pathways. Advances in catalytic methods have allowed for the efficient functionalization of the imidazo[4,5-b]quinoxaline core, enabling access to a library of derivatives with tailored properties. Such synthetic flexibility is essential for medicinal chemists aiming to optimize potency and selectivity in drug development.

The application of computational chemistry has further enhanced the understanding of 2-(3,5-dinitrophenyl)-1-(2-methoxyethyl)-1H-imidazo[4,5-b]quinoxaline's interactions with biological targets. Molecular docking studies have revealed potential binding modes with enzymes such as kinases and phosphodiesterases, which are key players in many disease pathways. These insights have guided the design of next-generation analogs with improved pharmacological profiles.

In material science, this compound has shown promise as a building block for advanced materials. Its ability to form stable complexes with other molecules makes it suitable for applications in sensors and catalysts. The unique electronic properties arising from its heterocyclic structure also make it a candidate for optoelectronic devices, where precise control over molecular architecture is essential.

The synthesis of 2-(3,5-dinitrophenyl)-1-(2-methoxyethyl)-1H-imidazo[4,5-b]quinoxaline involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps include cyclization reactions to form the imidazo[4,5-b]quinoxaline core followed by selective functionalization at the 3-position with 3,5-dinitrophenyl groups. The introduction of the 2-methoxyethyl side chain typically occurs through nucleophilic substitution or alkylation reactions under controlled conditions.

The compound's stability under various conditions is another area of interest. Research has demonstrated its resilience under ambient temperatures but suggests sensitivity to prolonged exposure to light or moisture. These findings are critical for storage guidelines and formulation strategies when using this compound in research or industrial settings.

Ethical considerations are paramount when handling such compounds in research environments. While not classified as hazardous or controlled substances under current regulations (CAS No. 881565-81-7 does not fall into restricted categories), proper handling protocols must be followed to ensure safety and compliance with laboratory standards. This includes using appropriate personal protective equipment (PPE) and maintaining controlled environments to prevent unintended exposure.

The future prospects for 2-(3,5-dinitrophenyl)-1-(2-methoxyethyl)-1H-imidazo[4,5-b]quinoxaline are vast. Ongoing studies aim to expand its applications beyond traditional pharmaceuticals into fields such as agrochemicals and specialty chemicals. The versatility of its structural framework allows for modifications that could tailor its properties for specific industrial uses.

In conclusion, 2-(3,5-dinitrophenyl)-1-(2-methoxyethyl)-1H-imidazo[4,5-b]quinoxaline (CAS No. 881565-81-7) stands as a testament to the ingenuity of chemical synthesis and its potential impact on multiple sectors of science and industry. Its unique structural features make it a valuable tool for researchers exploring new frontiers in medicinal chemistry, material science, and beyond.

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